(-)-Anaferine

Description

Significance of Piperidine Alkaloids in Natural Product Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental structural motif found in numerous natural alkaloids. wikipedia.orggla.ac.uk Piperidine alkaloids are widespread in the plant kingdom and have also been identified in animals, such as in marine microorganisms. semanticscholar.org Their significance in natural product chemistry stems from their vast structural diversity and their wide spectrum of biological activities. semanticscholar.orgresearchgate.net

These compounds are known for a range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties. researchgate.netijnrd.org For example, piperine is responsible for the pungency of black pepper, while lobeline, found in Indian tobacco, exhibits neuroprotective activities. wikipedia.orgsemanticscholar.org The versatility of the piperidine scaffold has made it a frequent target for synthetic chemists, who aim to develop new therapeutic agents by modifying its structure. gla.ac.ukresearchgate.net The broad therapeutic potential of these compounds continues to drive research into their isolation, characterization, and synthesis. gla.ac.uk

Classification and Structural Features of Bis-Piperidine Alkaloids

Within the large family of piperidine alkaloids, a notable subgroup is the bis-piperidine alkaloids. As the name suggests, these compounds are characterized by the presence of two piperidine rings within their molecular structure. nih.gov The two heterocyclic rings can be connected in various ways, leading to a wide array of complex structures, including macrocyclic systems found in marine microorganisms. semanticscholar.org

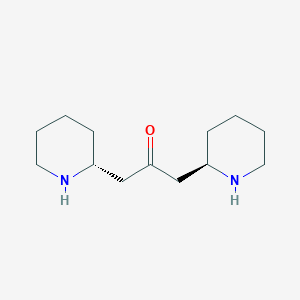

A key example of a simple bis-piperidine alkaloid is (-)-Anaferine. In this molecule, the two piperidine rings are linked at their C-2 positions by a 2-propanone bridge. semanticscholar.orgresearchgate.net This C2-symmetrical framework means the compound can exist as two enantiomers, (R,R) and (S,S), as well as a meso form. semanticscholar.orgresearchgate.net Other bis-piperidine alkaloids have been isolated from various natural sources, such as the peels of Areca catechu, and they continue to be a subject of interest for their potential biological activities. nih.gov

Historical Context of this compound Isolation and Early Characterization

The diastereomeric mixture of the bis-piperidine alkaloid anaferine was first isolated in 1962 from the root extract of Withania somnifera. semanticscholar.orgresearchgate.net This plant, commonly known as Ashwagandha or Indian Ginseng, has a long history of use in Ayurvedic medicine for its various purported therapeutic properties, including anti-inflammatory, immunomodulatory, and neuroprotective effects. semanticscholar.orgresearchgate.netnih.gov

Following its initial isolation, early characterization studies were conducted to determine its structure. This compound is the (R,R)-enantiomer. researchgate.net The chemical formula for this compound is C₁₃H₂₄N₂O, and its IUPAC name is 1,3-bis[(2R)-piperidin-2-yl]propan-2-one. nih.gov It is recognized as a plant metabolite and is one of several alkaloids identified in Withania somnifera, alongside compounds like isopelletierine, anahygrine, and cuscohygrine. nih.govnih.govplos.org The presence of these alkaloids contributes to the complex phytochemical profile of the plant. nih.gov

Propriétés

Numéro CAS |

19519-55-2 |

|---|---|

Formule moléculaire |

C13H24N2O |

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

1,3-bis[(2R)-piperidin-2-yl]propan-2-one |

InChI |

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1 |

Clé InChI |

JFMCQBGTUJUOAB-VXGBXAGGSA-N |

SMILES |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

SMILES isomérique |

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2 |

SMILES canonique |

C1CCNC(C1)CC(=O)CC2CCCCN2 |

Origine du produit |

United States |

Natural Occurrence and Botanical Distribution of - -anaferine

Primary Botanical Sources: Withania somnifera Alkaloid Profiles

The principal and most extensively documented botanical source of (-)-Anaferine is Withania somnifera (L.) Dunal, a plant commonly known as Ashwagandha or Indian ginseng. nih.gov This species belongs to the Solanaceae family and is renowned in traditional medicinal systems for its diverse therapeutic properties, which are largely attributed to its complex phytochemical composition. nih.govmdpi.com

This compound is one of numerous alkaloids isolated from W. somnifera. explorationpub.com It co-occurs with a wide array of other alkaloidal constituents, which collectively define the plant's unique chemical signature. The alkaloid profile of W. somnifera is complex and can vary based on geographical location, genotype, and the specific plant part analyzed. nih.gov The total alkaloid content in the roots has been reported to range from 0.13% to as high as 4.3%. mdpi.comnih.govresearchgate.net

Investigations of the plant's alcoholic extracts have consistently identified this compound as part of a group of related piperidine and pyrrolidine alkaloids. nih.gov Research has isolated several of these compounds from the roots and other tissues, establishing a comprehensive profile of the alkaloids present alongside this compound. nih.govpharmainfo.in

Table 1: Co-occurring Alkaloids in Withania somnifera

| Alkaloid Compound | Structural Class | Primary Plant Part |

|---|---|---|

| Anahygrine | Pyrrolidine | Roots |

| Cuscohygrine | Pyrrolidine | Roots |

| Tropine | Tropane | Roots |

| Pseudotropine | Tropane | Roots |

| Isopelletierine | Piperidine | Roots |

| Withanine | Piperidine | Roots |

| Somniferine | Not specified | Roots |

| Nicotine | Pyridine | Roots |

Distributional Patterns of this compound within Plant Tissues

Within Withania somnifera, this compound and its related alkaloids exhibit a distinct distribution pattern, with concentrations varying significantly among different plant organs. The highest concentration of alkaloids is consistently reported to be in the roots, which are the primary part of the plant used in traditional medicine for their alkaloidal content. cabidigitallibrary.orgcalstate.edu

Scientific analyses confirm that the roots are the main repository for compounds such as anaferine, anahygrine, cuscohygrine, and tropine. rjptonline.orgcalstate.edu The total alkaloid content in the roots of Indian varieties of W. somnifera typically ranges from 0.13% to 0.31%, although some cultivars have reported concentrations up to 4.3%. researchgate.net

While the roots are the primary site of accumulation, alkaloids have also been detected in the aerial parts of the plant. Studies have identified the presence of alkaloids in the leaves and stems. mdpi.com However, the concentration in these tissues is generally lower than in the roots. The leaves are reported to contain approximately 0.09% alkaloid content by yield. nih.govcalstate.edu Some studies have noted that phytosterols, triterpenoids, and alkaloids are found predominantly in the leaves and stems, with lower concentrations in the roots and seeds, though the general consensus points to the roots as the main storage organ for these compounds. mdpi.com The bark and seeds are less commonly analyzed for alkaloid content but are known to contain various other phytochemicals. rjptonline.orgcalstate.edu

Table 2: Distribution and Concentration of Alkaloids in Withania somnifera Tissues

| Plant Tissue | Presence of this compound & Other Alkaloids | Reported Total Alkaloid Concentration (Dry Weight) |

|---|---|---|

| Roots | Primary site of accumulation | 0.13% - 4.3% |

| Leaves | Present | ~0.09% |

| Stems | Present | Concentration not typically specified, but lower than roots |

| Seeds | Low to non-detected | Not typically specified |

| Berries/Fruit | Not typically reported | Not typically specified |

| Bark | Present | Not typically specified |

Synthetic Chemistry of - -anaferine: Methodologies and Strategies

Historical Evolution of (-)-Anaferine Total Synthesis

The first total synthesis of this compound was achieved by Stapper and Blechert in 2002. researchgate.net Their approach commenced with an enantiopure cycloheptene precursor, which was derived from the commercially available tropone in five steps. semanticscholar.org A key transformation in their strategy was a tandem ring rearrangement metathesis. This involved a ring-opening metathesis followed by two ring-closing metatheses to construct the fundamental bis-piperidine carbon skeleton. semanticscholar.org Subsequent reduction of the double bonds, cleavage of protecting groups, and oxidation of the secondary alcohol to a ketone furnished the final product. semanticscholar.org

Stereoselective Total Synthesis Approaches

The inherent chirality of this compound, possessing an (R,R) absolute configuration, necessitates a strict control over stereochemistry during its synthesis. researchgate.net Various stereoselective strategies have been developed to address this challenge.

Application of Asymmetric Brown Allylation Reactions

A critical step in achieving the desired stereochemistry in several syntheses of this compound is the use of asymmetric Brown allylation. researchgate.net This reaction is a powerful tool for the stereoselective introduction of an allyl group, creating versatile chiral building blocks. researchgate.net In the context of this compound synthesis, two such asymmetric allylations were employed to control the stereochemistry and access the correct (R,R)-enantiomer. researchgate.net The choice of the appropriate enantiomer of the allylating agent, such as (–)-B-allyldiisopinocampheylborane, is crucial for inducing the desired anti-configuration. researchgate.net The reaction of an aldehyde with this reagent proceeds through a chair-like transition state where the R group of the aldehyde occupies an equatorial position to minimize steric interactions, leading to high facial selectivity. harvard.edu

Strategies for Controlling Absolute and Relative Stereochemistry

The synthesis of a molecule with multiple chiral centers, like this compound, demands precise control over both absolute and relative stereochemistry. inflibnet.ac.in Synthetic strategies are designed to proceed under either kinetic or thermodynamic control to favor the formation of the desired stereoisomer. inflibnet.ac.in

In the diversity-oriented synthesis of this compound, the control of stereochemistry was a central consideration. researchgate.net The strategy relied on asymmetric Brown allylation reactions to establish the two stereocenters with the correct (R,R) configuration. researchgate.net The diastereomeric ratio of the products from these allylations can be determined by analyzing the 1H-NMR spectra of the reaction mixture. researchgate.net

The convergent synthesis developed by del Pozo and coworkers showcases another effective strategy for stereochemical control. semanticscholar.org Here, the use of N-sulfinyl amines as chiral auxiliaries was instrumental. semanticscholar.org The inherent chirality of the sulfinyl group directed the stereochemical outcome of the key double intramolecular aza-Michael reaction, simultaneously forming the bis-piperidine core and setting the two stereocenters. semanticscholar.org

Convergent Synthetic Pathways to the Bis-Piperidine Core

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules like this compound. nih.gov This approach involves the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis.

Utilization of N-Sulfinyl Amines as Chiral Auxiliaries and Nucleophilic Sources

A highly efficient and convergent total synthesis of (+)-anaferine was developed by del Pozo and coworkers, which highlights the utility of N-sulfinyl amines. rsc.orgrsc.org In this synthesis, N-sulfinyl amines function as both chiral auxiliaries and nucleophilic nitrogen sources. rsc.orgrsc.org

Bidirectional Cross-Metathesis and Intramolecular Aza-Michael Reactions

A highly convergent and unified total synthesis for the anaferine skeleton has been developed, which notably utilizes a bidirectional cross-metathesis (CM) reaction followed by a double intramolecular aza-Michael reaction (IMAMR). rsc.orgrsc.org This strategy is distinguished by its efficiency in constructing the core bis-piperidine structure from simpler precursors.

The key steps in this synthesis are:

Bidirectional Cross-Metathesis: The synthesis commences with a bidirectional CM reaction between an appropriate N-sulfinyl amine and divinyl ketone. unimi.it The N-sulfinyl amines serve a dual purpose, acting as both a source of nucleophilic nitrogen and as a chiral auxiliary to guide the stereochemical outcome. rsc.orgrsc.org To overcome the volatility and tendency of divinyl ketone to polymerize, it is typically generated in situ from the oxidation of divinyl carbinol. unimi.it The reaction is effectively promoted using a second-generation Hoveyda-Grubbs catalyst in conjunction with a titanium(IV) isopropoxide co-catalyst. unimi.it

Double Intramolecular Aza-Michael Reaction: The product from the cross-metathesis, a dienone, is then subjected to a double IMAMR. This crucial step simultaneously forms the two piperidine rings and establishes two new stereocenters. rsc.org The stereoselectivity of this cyclization is highly dependent on the reaction conditions, including the choice of base, the substrate itself, and the size of the ring being formed. rsc.org

This methodology provides a direct and convergent entry to the bis-piperidine core. rsc.org While this specific route was reported for the total synthesis of the (+)-anaferine enantiomer, the strategy itself represents a significant advancement in the synthesis of the anaferine scaffold. rsc.orgcsic.es

Ruthenium-Catalyzed Tandem Ring-Rearrangement Metathesis

An earlier, yet pivotal, stereoselective synthesis of this compound dihydrochloride was achieved utilizing a ruthenium-catalyzed tandem ring-rearrangement metathesis (RRM) as the key step. researchgate.netmolaid.com This approach constructs the core skeleton from a chiral cycloheptene derivative.

Challenges in Enantioselective Access to this compound and Its Enantiomers

The synthesis of enantiomerically pure this compound is a significant challenge due to the C2-symmetrical nature of the molecule, which possesses two stereocenters. semanticscholar.org This structure gives rise to a pair of enantiomers, (R,R)-(-)-anaferine and (S,S)-(+)-anaferine, as well as an achiral meso-diastereomer. Consequently, a primary difficulty in any total synthesis is the precise control of stereochemistry to selectively produce the desired enantiomer while avoiding the formation of its stereoisomers.

To date, only a few stereoselective total syntheses of this compound have been reported in the literature. rsc.org Achieving high enantioselectivity often requires the use of sophisticated synthetic strategies:

Chiral Auxiliaries: As seen in the bidirectional cross-metathesis approach, N-sulfinyl amines can function effectively as chiral inducers to direct the formation of specific stereocenters. rsc.org

Asymmetric Catalysis: The development of catalytic asymmetric methods is crucial for efficiently creating chiral molecules. rsc.org

Substrate Control: Strategies like the tandem RRM rely on starting with an enantiopure precursor, where the stereochemistry is established early in the synthetic sequence and carried through to the final product. semanticscholar.org

The modification of cyclic amines through enantioselective C(sp3)–H functionalization remains a general and significant challenge in synthetic chemistry. rsc.org These difficulties underscore the complexity of accessing enantiopure forms of bis-piperidine alkaloids like anaferine.

Chemical Stability and Interconversion of Anaferine Stereoisomers

A notable characteristic of anaferine is its limited configurational stability. unimi.it This instability can lead to the interconversion of its stereoisomers, complicating its isolation, purification, and storage in an enantiomerically pure form. To mitigate this issue, anaferine is commonly synthesized and isolated as its dihydrochloride salt. unimi.itmolaid.com The formation of the salt stabilizes the molecule and prevents epimerization at the stereocenters, ensuring its configurational integrity. The potential for interconversion between stereoisomers is a known phenomenon in certain classes of chiral organic compounds, which can sometimes be influenced by external factors like temperature or light, although the specific conditions for anaferine interconversion are not extensively detailed. researchgate.net

Structural Elucidation and Conformational Analysis of - -anaferine

Determination of Absolute Configuration: (R,R)-Enantiomer

Subsequent total syntheses of (-)-anaferine have provided unequivocal proof of its (R,R) stereochemistry. molaid.comresearchgate.net These synthetic routes, employing stereoselective reactions, have successfully produced this compound dihydrochloride, and the known optical rotation and spectral data of the synthetic product matched those of the natural alkaloid. molaid.comresearchgate.net

Spectroscopic Techniques for Structural Confirmation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and constitution of this compound. While ¹H-NMR provides information about the chemical environment and connectivity of protons, ¹³C-NMR reveals the carbon framework of the molecule.

In the ¹H-NMR spectrum of a protected derivative of this compound, characteristic signals corresponding to the piperidine rings and the propanone linker are observed. mdpi.com For instance, multiplets in the range of δ 4.60-4.76 ppm can be attributed to the protons on the carbons adjacent to the nitrogen atoms in the piperidine rings, while the protons of the methylene groups of the piperidine rings typically appear as a series of multiplets between δ 1.20 and 1.71 ppm. mdpi.com The protons of the methylene groups adjacent to the ketone functionality in the propanone bridge also show distinct signals. mdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for an N-Boc Protected this compound Intermediate mdpi.com

| ¹H-NMR (CDCl₃) | ¹³C-NMR (CDCl₃) | ||

| Chemical Shift (δ/ppm) | Multiplicity | Chemical Shift (δ/ppm) | Assignment |

| 4.60-4.76 | m | 207.2 | C=O |

| 3.82-4.02 | m | 154.8 | Cq (Boc) |

| 2.50-2.86 | m | 79.6 | Cq (Boc) |

| 1.20-1.71 | m | 47.3 | CH (Piperidine) |

| 1.41 | s | 43.4 | CH₂ |

| 39.6 | CH₂ | ||

| 28.5 | CH₃ (Boc) | ||

| 28.4 | CH₂ | ||

| 25.4 | CH₂ | ||

| 19.1 | CH₂ |

Note: This data is for an N-Boc protected intermediate and chemical shifts for this compound itself may vary.

X-ray Crystallography for Relative Configuration Assignment

For example, during the total synthesis of this compound, the relative anti-configuration of a key homoallylic alcohol intermediate (2a) was definitively established by X-ray analysis. mdpi.com This crystallographic data was vital for ensuring the correct stereochemical pathway towards the final (R,R)-configured natural product. The ability of X-ray crystallography to provide a detailed atomic-level picture makes it the gold standard for confirming the relative arrangement of atoms in a molecule. anton-paar.comnih.gov

Chiroptical Properties and Their Correlation with Absolute Configuration (e.g., Optical Rotary Dispersion)

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are fundamental in determining the absolute configuration of enantiomers. arxiv.org Optical Rotatory Dispersion (ORD) has been a historically significant and pivotal method in assigning the (R,R) configuration to this compound. mdpi.comacs.orgresearchgate.net

ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org The resulting ORD curve can be compared with those of structurally related compounds with known absolute configurations to establish a correlation. researchgate.net For this compound, the ORD curves of its dihydrochloride and free base were compared with those of (+)- and (-)-isopelletierine sulfates and bases. acs.org This comparison confirmed that (+)-1,3-bis(2-piperidyl)-2-propanone has the (S,S) configuration, and consequently, the naturally occurring levorotatory isomer, this compound, possesses the (R,R) configuration. acs.orgresearchgate.net This non-destructive method provided the initial and crucial evidence for the absolute stereochemistry of this alkaloid.

Medicinal Chemistry and Analog Development of - -anaferine

Rational Design and Synthesis of (-)-Anaferine Analogs and Derivatives

The synthesis of this compound and its analogs has been approached through various strategies, often as a demonstration of novel synthetic methodologies or as part of broader synthetic programs. The rational design of these syntheses focuses on efficiently constructing the characteristic bis-piperidine core with precise stereochemical control. researchgate.netrsc.org

Another highly efficient and convergent strategy has been developed for the synthesis of the enantiomeric (+)-anaferine. rsc.org This method utilizes N-sulfinyl amines, which function both as chiral auxiliaries and as nucleophilic nitrogen sources. rsc.orgresearchgate.net The key steps in this convergent approach include a bidirectional cross-metathesis reaction followed by a double intramolecular aza-Michael reaction, which rapidly assembles the core skeleton of the natural product. rsc.org

These synthetic endeavors highlight the challenges and opportunities in creating the anaferine scaffold. The symmetrical nature of the molecule requires strategies that can efficiently couple two piperidine precursors or construct them simultaneously with the correct (R,R) configuration for this compound. mdpi.comresearchgate.net The developed routes provide a foundation for producing not only the natural product itself but also a range of analogs by modifying the starting materials or intermediates. mdpi.com

| Synthetic Approach | Key Precursor(s) / Reagents | Core Strategy | Target Isomer |

| Diversity-Oriented Ramification | 2-Piperidine ethanol | Linear, multi-step synthesis with stereoselective Brown allylation. mdpi.comresearchgate.net | This compound |

| Convergent Aza-Michael Reaction | N-sulfinyl amines, divinyl ketone | Bidirectional cross-metathesis followed by double intramolecular aza-Michael reaction. rsc.org | (+)-Anaferine |

| Ring-Rearrangement Metathesis | Chiral bis(but-3-enylamino)cycloheptene derivative | Tandem ring rearrangement metathesis to form the bis(tetrahydropyridine) system. researchgate.net | This compound |

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its molecular structure. wikipedia.orggardp.org The analysis of SAR enables medicinal chemists to identify which chemical groups or structural features are crucial for a molecule's biological effects, thereby allowing for the rational modification of its structure to enhance potency or improve other properties. wikipedia.org This process typically involves synthesizing a series of analogs where specific parts of the molecule are systematically altered and then evaluating their biological activity. gardp.orgcollaborativedrug.com

Despite the successful synthesis of this compound and its isomers, detailed SAR studies focused on generating analogs with enhanced bioactivity are not extensively reported in the scientific literature. The primary focus of existing research has been on the total synthesis and the development of synthetic methodologies rather than the systematic biological evaluation of a wide range of derivatives. mdpi.comrsc.org

A hypothetical SAR campaign for the anaferine scaffold would involve several key modifications to probe their effect on a specific biological target. Potential modifications could include:

Alteration of the Propanone Linker: The central ketone could be reduced to a secondary alcohol or replaced with other functional groups to assess the importance of the carbonyl group and the linker length for activity.

Substitution on the Piperidine Rings: Introducing substituents at various positions on the two piperidine rings would explore the spatial and electronic requirements of the binding pocket.

Modification of the Piperidine Nitrogens: The secondary amines could be alkylated, acylated, or otherwise functionalized to probe their role in target interaction, for instance, as hydrogen bond donors or acceptors.

Such studies would be essential to unlock the therapeutic potential of the anaferine scaffold by providing a clear rationale for designing future analogs with optimized activity and selectivity. gardp.org

Diversity-Oriented Libraries Based on the Anaferine Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules, which can be used to probe biological functions and identify new therapeutic targets. mdpi.comnih.gov Rather than targeting a single molecule, DOS focuses on creating a library of related but distinct scaffolds from a common starting point. researchgate.net

The anaferine scaffold has been successfully integrated into a DOS program aimed at generating a library of piperidine-based derivatives. mdpi.com This work originated from the use of 2-piperidine ethanol as a versatile and inexpensive starting material. nih.gov The initial goal was to create a diversified collection of compounds containing the 2-substituted piperidine motif, which is a common feature in many bioactive natural products. mdpi.comresearchgate.net

The synthesis of this compound emerged as a "further ramification" of this DOS approach. mdpi.comnih.gov Researchers recognized that a key homoallylic alcohol intermediate, previously synthesized within their laboratory for other projects, could serve as a precursor for the stereoselective total synthesis of this compound. mdpi.comresearchgate.net By pursuing this synthetic route, the collection of piperidine derivatives accessible from 2-piperidine ethanol was successfully enriched with the new, more complex bis-piperidine scaffold of anaferine. mdpi.comnih.gov This achievement demonstrates the power of DOS to not only generate libraries of diverse structures but also to provide pathways to complex natural products and their analogs. mdpi.com

| Library Component | Description | Role in Anaferine Synthesis |

| Core Precursor | 2-Piperidine Ethanol | A cheap, commercially available starting material incorporating the fundamental 2-substituted piperidine moiety. mdpi.comnih.gov |

| Key Intermediate | Homoallylic Alcohol | A chiral intermediate synthesized from 2-piperidine ethanol, which sets the stereochemistry for one half of the final molecule. mdpi.comresearchgate.net |

| Diversified Scaffold | This compound | The natural product itself, synthesized as a new branch of the DOS library, enriching the collection with a C2-symmetrical bis-piperidine framework. mdpi.com |

Chemoinformatic Screening and Virtual Library Generation for Novel Modulators

Chemoinformatics applies computational methods to analyze and process chemical data, playing a crucial role in modern drug discovery. azolifesciences.comamazon.com Key techniques include the generation of virtual compound libraries and subsequent virtual screening to identify molecules with a high probability of binding to a biological target, thereby accelerating the discovery process and reducing costs. azolifesciences.comenamine.net

While the this compound scaffold represents an attractive starting point for computational drug design, there is limited published research detailing its specific use in large-scale chemoinformatic screening or the generation of virtual libraries for discovering novel modulators. However, the principles of these techniques are well-established and could readily be applied to this scaffold. amazon.comresearchgate.net

A potential workflow for the chemoinformatic exploration of the anaferine scaffold is outlined below.

| Step | Description | Objective |

| 1. Scaffold Definition | The core chemical structure of this compound is defined as the base scaffold. | To establish the constant structural framework for the virtual library. |

| 2. Reaction Enumeration | A set of reliable chemical reactions (e.g., N-alkylation, substitution on the rings) is defined. | To determine the types of chemical modifications that can be applied to the scaffold. |

| 3. Virtual Library Generation | The defined scaffold is computationally combined with a database of available building blocks using the selected reactions. researchgate.net | To create a large, diverse library of virtual anaferine analogs that are synthetically accessible. enamine.net |

| 4. In Silico Screening | The virtual library is screened against a biological target of interest using methods like docking or pharmacophore matching. enamine.netqima-lifesciences.com | To identify and rank virtual compounds based on their predicted binding affinity or fit to the target. |

| 5. Hit Prioritization | A subset of top-scoring virtual hits is selected based on predicted potency, drug-likeness, and synthetic feasibility. enamine.net | To provide a small, manageable list of the most promising analogs for synthesis and experimental validation. |

Q & A

Q. What computational approaches validate this compound’s molecular targets in neurodegenerative disease models?

- Methodological Answer : Perform molecular dynamics simulations to study binding stability with acetylcholinesterase or NMDA receptors. Integrate omics data (e.g., Alzheimer’s brain proteomes) via network pharmacology. Validate predictions with in vitro kinase assays or surface plasmon resonance (SPR) .

Guidance for Data Presentation and Reproducibility

- Data Tables : Include raw data (e.g., IC50 values with standard deviations) and statistical parameters (p-values, confidence intervals) .

- Figures : Use color-coded heatmaps for omics data and dose-response curves. Avoid overcrowding chemical structures in graphical abstracts .

- Reproducibility : Document batch-to-batch variability in compound purity and biological replicates. Share protocols via repositories like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.